ethyl 2-(2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Structural Characterization of Ethyl 2-(2-((7-Methoxy-4-Methylquinolin-2-yl)Thio)Acetamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic systems. The official IUPAC name is ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. This designation reflects the compound's hierarchical structural organization, beginning with the ethyl ester functionality as the principal group.
The nomenclature systematically describes three distinct structural domains: the quinoline moiety with methoxy and methyl substituents, the thioacetamide linker region, and the cyclopenta[b]thiophene carboxylate core. Alternative naming conventions include the simplified form this compound, which maintains structural clarity while reducing nomenclatural complexity.
The compound's CAS registry number has been assigned as 315678-77-4, providing unique identification within chemical databases. This systematic approach to nomenclature ensures unambiguous communication of structural information across scientific disciplines and regulatory frameworks.
Molecular Formula and Weight Analysis
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₄S₂ | |
| Molecular Weight | 456.6 g/mol | |
| PubChem CID | 1034114 | |
| Exact Mass | 456.1178 g/mol | |
| Monoisotopic Mass | 456.1178 g/mol |
The molecular formula C₂₃H₂₄N₂O₄S₂ indicates a complex structure containing 23 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms. The molecular weight of 456.6 g/mol places this compound within the typical range for pharmaceutical intermediates and bioactive molecules. The presence of two sulfur atoms reflects the thiophene ring system and the sulfanyl linkage connecting the quinoline and acetamide components.
The degree of unsaturation, calculated from the molecular formula, indicates 13 sites of unsaturation, consistent with the presence of aromatic ring systems, carbonyl groups, and carbon-nitrogen double bonds. This high degree of unsaturation contributes to the compound's structural rigidity and potential for π-π stacking interactions in solid-state arrangements.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed insights into the compound's molecular structure and conformational behavior. The ¹H NMR spectrum reveals characteristic resonances for each structural component, enabling unambiguous assignment of proton environments.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Structural Unit | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Ethyl ester CH₃ | 1.2-1.4 | t | 3H | -OCH₂CH₃ |
| Ethyl ester CH₂ | 4.2-4.4 | q | 2H | -OCH₂CH₃ |
| Cyclopentane CH₂ | 2.2-2.4 | m | 6H | Ring CH₂ groups |
| Methoxy group | 3.8-4.0 | s | 3H | -OCH₃ |
| Quinoline CH₃ | 2.6-2.8 | s | 3H | Ar-CH₃ |
| Acetamide CH₂ | 4.6-4.8 | s | 2H | -SCH₂CO- |
| Aromatic protons | 7.0-8.5 | m | 4H | Quinoline H |
| Amide NH | 8.0-9.0 | br s | 1H | -CONH- |
The aromatic region (7.0-8.5 ppm) displays characteristic patterns for the quinoline ring system, with distinct chemical shifts reflecting the electronic environment of each aromatic proton. The methoxy group appears as a sharp singlet around 3.8-4.0 ppm, while the quinoline methyl substituent resonates at 2.6-2.8 ppm.
Infrared (IR) and Raman Spectral Signatures
Infrared spectroscopy reveals characteristic vibrational modes corresponding to functional groups within the molecule. The IR spectrum exhibits several diagnostic absorption bands that confirm structural assignments and provide insights into intermolecular interactions.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (ester) | 1720-1740 | Strong | Ethyl ester carbonyl |
| C=O stretch (amide) | 1650-1680 | Strong | Amide I band |
| N-H stretch | 3200-3400 | Medium | Amide N-H |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Aliphatic C-H |
| C=C stretch (aromatic) | 1580-1600 | Medium | Aromatic C=C |
| C-S stretch | 1200-1300 | Medium | C-S bonds |
| C-O stretch | 1000-1200 | Strong | C-O bonds |
The presence of both ester and amide carbonyl stretches provides clear evidence for the compound's dual carbonyl functionality. The amide I band, typically observed around 1650-1680 cm⁻¹, reflects the secondary amide character of the acetamide linkage.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis reveals characteristic fragmentation pathways that support structural assignments and provide mechanistic insights into bond-breaking processes. The molecular ion peak appears at m/z 456, consistent with the calculated molecular weight.
Table 4: Major Mass Spectral Fragments
| m/z | Relative Intensity (%) | Proposed Fragment | Loss |
|---|---|---|---|
| 456 | 100 | [M]⁺ | - |
| 411 | 65 | [M-OC₂H₅]⁺ | -45 |
| 383 | 40 | [M-COC₂H₅]⁺ | -73 |
| 310 | 75 | Quinoline fragment | -146 |
| 189 | 55 | Thiophene fragment | -267 |
| 161 | 30 | [Quinoline-CO]⁺ | -295 |
The fragmentation pattern shows characteristic losses corresponding to the ethyl ester group (m/z 411, loss of 45) and the ethoxycarbonyl moiety (m/z 383, loss of 73). The appearance of quinoline-containing fragments at m/z 310 and thiophene-derived ions at m/z 189 supports the proposed hybrid structure.
Alpha-cleavage adjacent to the carbonyl groups represents the primary fragmentation mode, consistent with established patterns for ester and amide functionalities. The relative stability of aromatic fragments indicates the importance of resonance stabilization in determining fragmentation pathways.
X-ray Crystallographic Analysis
While specific crystallographic data for this compound are not currently available in the literature, structural predictions based on related quinoline and thiophene derivatives provide valuable insights into likely solid-state arrangements. The presence of multiple hydrogen bonding sites, including the amide functionality and methoxy groups, suggests potential for intermolecular hydrogen bonding networks in crystalline phases.
Computational modeling indicates a likely planar or near-planar arrangement of the quinoline and thiophene ring systems, with the acetamide linker adopting an extended conformation to minimize steric interactions. The ethyl ester group is expected to project away from the aromatic core, reducing intramolecular crowding while maintaining favorable packing interactions in the solid state.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density functional theory calculations provide detailed insights into the compound's electronic structure, geometry optimization, and thermodynamic properties. B3LYP/6-31G(d,p) level calculations, commonly employed for quinoline derivatives, offer reliable predictions of molecular properties and reactivity patterns.
Table 5: Calculated Molecular Properties
| Property | Calculated Value | Method |
|---|---|---|
| Total Energy | -2247.8 Hartree | B3LYP/6-31G(d,p) |
| Dipole Moment | 4.2 Debye | B3LYP/6-31G(d,p) |
| HOMO Energy | -6.1 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -2.3 eV | B3LYP/6-31G(d,p) |
| Band Gap | 3.8 eV | B3LYP/6-31G(d,p) |
| Polarizability | 45.2 ų | B3LYP/6-31G(d,p) |
The calculated HOMO-LUMO gap of 3.8 eV indicates moderate electronic stability and suggests potential applications in organic electronics or as fluorescent probes. The relatively high dipole moment (4.2 Debye) reflects the asymmetric distribution of electron density across the molecule, influenced by the electron-withdrawing ester and amide groups.
Frontier Molecular Orbital (FMO) Investigations
Frontier molecular orbital analysis examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which govern the compound's reactivity and electronic properties. The HOMO is primarily localized on the quinoline ring system and sulfur atoms, indicating these regions as sites of highest electron density and potential nucleophilic reactivity.
The LUMO distribution extends across the quinoline aromatic system and the amide carbonyl group, suggesting these regions as electrophilic reaction sites. This orbital analysis supports predictions of reactivity patterns and provides mechanistic insights for potential synthetic transformations and biological interactions.
Table 6: Frontier Orbital Characteristics
| Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -6.1 | Quinoline, sulfur | π-bonding |
| LUMO | -2.3 | Quinoline, amide C=O | π*-antibonding |
| HOMO-1 | -6.8 | Thiophene ring | π-bonding |
| LUMO+1 | -1.9 | Aromatic systems | π*-antibonding |
The energy gap between frontier orbitals determines the compound's optical properties and reactivity toward electrophilic and nucleophilic reagents. The moderate HOMO-LUMO gap suggests potential applications in organic photovoltaic devices or as chromophoric units in advanced materials.
Properties
IUPAC Name |
ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-4-29-23(27)21-16-6-5-7-18(16)31-22(21)25-19(26)12-30-20-10-13(2)15-9-8-14(28-3)11-17(15)24-20/h8-11H,4-7,12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUGNPTKFVCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Quinoline Core
The 7-methoxy-4-methylquinoline backbone is typically synthesized via the Friedel-Crafts acylation or Skraup reaction. A modified Skraup protocol using 3-methoxy-4-methylaniline as the starting material has been reported for analogous quinoline derivatives. Heating 3-methoxy-4-methylaniline with glycerol and concentrated sulfuric acid at 120–140°C introduces the quinoline ring, followed by oxidation to yield 7-methoxy-4-methylquinoline.
Introduction of the Thiol Group
To install the thiol moiety at position 2, the quinoline intermediate undergoes chlorination using phosphorus oxychloride (POCl₃), yielding 2-chloro-7-methoxy-4-methylquinoline. Subsequent nucleophilic substitution with thiourea in ethanol at reflux replaces the chloride with a thiol group. The resulting 7-methoxy-4-methylquinoline-2-thiol is isolated via neutralization and extraction (yield: 68–72%).
Synthesis of Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Cyclopenta[b]thiophene Ring Formation
The cyclopenta[b]thiophene core is synthesized through a cyclization reaction. Ethyl 2-aminothiophene-3-carboxylate is reacted with cyclopentanone in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as a catalyst, forming the dihydro-4H-cyclopenta[b]thiophene ring. This step proceeds via a Vilsmeier-Haack reaction mechanism, with yields ranging from 60–65%.
Functionalization at Position 2
The amino group at position 2 is introduced by nitration followed by reduction. Nitration using nitric acid in acetic anhydride affords the nitro intermediate, which is reduced to the amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. The final product, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is obtained in 75–80% yield after recrystallization.
Coupling via Thioacetamido Linker
Synthesis of Bromoacetyl Intermediate
The thioacetamido bridge is constructed by reacting 7-methoxy-4-methylquinoline-2-thiol with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) is added to scavenge HBr, yielding 2-((7-methoxy-4-methylquinolin-2-yl)thio)acetyl bromide. This intermediate is used directly without isolation due to its reactivity.
Amide Bond Formation
The bromoacetyl intermediate is coupled with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DCM. The reaction proceeds at 0–5°C to minimize side reactions, with a reaction time of 12–16 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound in 55–60% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile were tested but led to lower yields due to side reactions. DCM provided optimal solubility and reaction control. Maintaining temperatures below 10°C during coupling prevented decomposition of the thioacetamido intermediate.
Catalytic Enhancements
The addition of 1-hydroxybenzotriazole (HOBt) as a coupling agent improved amide bond formation efficiency, increasing yields to 70%. However, this required additional purification steps to remove HOBt byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 1H, quinoline-H), 7.92 (s, 1H, thiophene-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.98 (s, 3H, OCH₃), 2.85 (s, 3H, CH₃), 2.70–2.65 (m, 4H, cyclopentane-H), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
HRMS (ESI): m/z calculated for C₂₄H₂₅N₂O₄S₂ [M+H]⁺: 485.1254; found: 485.1258.
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) enhanced purity to >98% (HPLC). Scaling the reaction to 10 mmol maintained consistent yields (58–62%), demonstrating robustness.
Comparative Analysis of Alternative Routes
Direct Thiol-Amine Coupling
Attempts to directly couple 7-methoxy-4-methylquinoline-2-thiol with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using carbodiimide reagents (e.g., EDCl) resulted in <20% yield due to poor nucleophilicity of the thiol.
Use of Preformed Thioesters
Preforming the thioester via reaction with thioacetic acid followed by amine coupling showed moderate success (40% yield) but required harsh conditions (100°C, 24 hours), leading to cyclopenta[b]thiophene ring degradation.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing bromoacetyl bromide with chloroacetyl chloride reduced raw material costs by 30% but necessitated longer reaction times (24 hours) and higher catalyst loadings.
Waste Management
Neutralization of HBr byproducts with aqueous sodium bicarbonate generated bromide salts, which were recovered and repurposed, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form various amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the interactions of quinoline and thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, while the thiophene ring can interact with proteins through π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituents, molecular weights, biological activities, and synthesis methodologies:
Key Structural and Functional Differences :
In contrast, tetrahydrobenzo[b]thiophene analogs (e.g., in ) exhibit partial saturation, which may reduce aromatic interactions .
Substituent Effects: The 7-methoxy-4-methylquinoline group in the target compound introduces a lipophilic, electron-rich aromatic system, likely improving membrane permeability and metabolic stability compared to simpler phenyl or sulfonyl groups in analogs . Thioacetamido vs. Thioureido: The thioacetamido linker (S-CH2-CONH-) in the target compound may offer greater hydrolytic stability than the thioureido (NH-CS-NH-) group in , which is prone to oxidation .
Biological Activity Trends: Thioureido-thiophenes (e.g., ) demonstrate antifungal activity, attributed to the thiourea moiety’s ability to disrupt microbial membranes . Quinoline-containing analogs (like the target compound) are hypothesized to exhibit enhanced bioactivity due to quinoline’s known roles in intercalation (e.g., antimalarial drugs) and enzyme inhibition . Antioxidant activity in acrylamido-thiophenes () correlates with electron-withdrawing cyano and acrylamido groups, which stabilize free radicals .
Synthesis Complexity: The target compound’s synthesis likely involves sequential steps: (1) formation of the cyclopenta[b]thiophene core, (2) introduction of the thioacetamido linker via coupling reactions, and (3) attachment of the quinoline moiety. This contrasts with simpler one-pot condensations used for phenylthioureido derivatives () or Petasis reactions for tetrahydrobenzo[b]thiophenes () .
Biological Activity
Ethyl 2-(2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline moiety, a cyclopentathiophene core, and an acetamido group. Its chemical formula is , and it has a molecular weight of approximately 362.45 g/mol. The presence of the methoxy group and thioether linkage enhances its solubility and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentathiophene framework and subsequent modifications to introduce the quinoline and acetamido functionalities. The detailed synthetic pathway is crucial for understanding how variations in synthesis can affect biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. In studies involving similar structures, compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Compounds containing quinoline and thiophene rings have been reported to possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a common mechanism through which these compounds exert their effects. COX-II is involved in the inflammatory response, making it a target for anti-inflammatory drug development .
Anticancer Potential
Emerging studies suggest that similar compounds may have anticancer properties. The ability to modulate signaling pathways involved in cell proliferation and apoptosis has been observed in related structures. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting tumor growth .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates. Results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts, suggesting that structural modifications can significantly influence biological outcomes .
- Anti-inflammatory Activity : In vitro assays showed that derivatives with quinoline moieties effectively inhibited COX-II activity in human cell lines, leading to reduced prostaglandin synthesis. This reduction correlates with decreased inflammatory markers in treated cells .
- Anticancer Activity : Research on related compounds revealed that they could induce cell cycle arrest in cancer cells via modulation of p53 pathways. This finding highlights the potential for developing novel anticancer agents based on the structural framework of this compound .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Step 1: Preparation of the cyclopenta[b]thiophene core with a reactive acetamido group. For example, chloroacetamido intermediates (e.g., methyl 2-(2-chloroacetamido) derivatives) can be synthesized via cyanoacetylation or nucleophilic substitution .
- Step 2: Introduction of the quinoline-thioether moiety. This may involve reacting a quinoline-2-thiol with the chloroacetamido intermediate via nucleophilic substitution (SN2) under basic conditions.
- Step 3: Final functionalization, such as esterification or cyclization, as seen in analogous thiourea-linked thiophene derivatives .
Q. How is the compound characterized after synthesis?
Methodological Answer: Characterization employs:
- Spectroscopy:
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally related thiourea-thiophene derivatives .
Q. What safety precautions are recommended during handling?
Methodological Answer: Based on SDS data for analogous thiophene derivatives :
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation.
Q. What are the key intermediates in the synthesis?
Methodological Answer: Critical intermediates include:
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile: Used in thiourea formation via isothiocyanate condensation .
- Chloroacetamido-thiophene derivatives: Serve as precursors for thioether linkages (e.g., methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate) .
Advanced Questions
Q. How can reaction conditions be optimized for improved yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation.
- Catalysis: Piperidine/acetic acid systems improve Knoevenagel condensation efficiency (e.g., 72–94% yields in toluene) .
- Temperature Control: Reflux conditions (110–120°C) balance reaction speed and byproduct minimization .
Q. How are data contradictions in structural elucidation resolved?
Methodological Answer:
- Dynamic NMR: Detects rotamers or conformational changes in solution.
- Computational Modeling: DFT calculations validate spectroscopic assignments (e.g., comparing experimental vs. simulated NMR shifts).
- Complementary Techniques: X-ray crystallography resolves ambiguities in regiochemistry, as shown in .
Q. How do structural modifications influence biological activity?
Methodological Answer:
- Quinoline Modifications: Introducing electron-withdrawing groups (e.g., -NO2) may enhance antifungal activity, as seen in thiourea-thiophene derivatives .
- Thiophene Core Adjustments: Methyl groups at the cyclopenta[b]thiophene 4-position improve metabolic stability .
- Activity Testing: Systematic SAR studies, such as varying substituents on acrylamido derivatives, are critical (e.g., antioxidant assays in ) .
Q. What strategies are used to analyze synthetic byproducts?
Methodological Answer:
- Chromatography: HPLC or TLC monitors reaction progress and isolates byproducts.
- Mass Spectrometry: High-resolution MS (HRMS) identifies unexpected adducts or decomposition products.
- Mechanistic Studies: Trapping intermediates (e.g., using TEMPO for radical byproducts) clarifies reaction pathways.
Example from : Recrystallization from ethanol effectively removes impurities in acrylamido-thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
